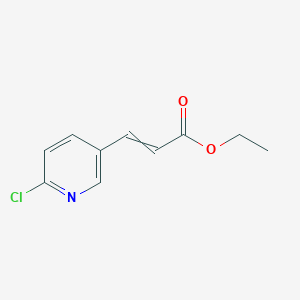
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates, which are esters of acrylic acid. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acrylate moiety at the beta position. Acrylates are known for their reactivity and versatility in various chemical reactions, making them valuable in numerous industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-(2-chloropyridin-5-yl)acrylate typically involves the reaction of 2-chloropyridine with ethyl acrylate under specific conditions. One common method is the Michael addition reaction, where the nucleophilic 2-chloropyridine reacts with the electrophilic ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ethyl beta-(2-chloropyridin-5-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes can be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate. The final product is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.
Polymerization: The acrylate group can undergo radical polymerization to form polymers with diverse properties.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium or copper complexes for industrial processes
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Polymerization Products: Polyacrylates with specific properties based on the reaction conditions and monomers used.
科学的研究の応用
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactivity and versatility.
作用機序
The mechanism of action of ethyl beta-(2-chloropyridin-5-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine-substituted pyridine ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to its bioactivity.
類似化合物との比較
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the pyridine ring and chlorine substitution, making it less versatile in certain reactions.
Ethyl acrylate: Similar acrylate moiety but without the pyridine ring, limiting its applications in bioactive compound synthesis.
2-Chloroethyl acrylate:
The unique combination of the pyridine ring, chlorine substitution, and acrylate moiety in ethyl beta-(2-chloropyridin-5-yl)acrylate makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
ethyl 3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 |
InChIキー |
FHRIBCCVJCCJCZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















